molecular formula C13H13NO4 B1303068 7-Dimethylaminocoumarin-4-acetic acid CAS No. 80883-54-1

7-Dimethylaminocoumarin-4-acetic acid

Cat. No. B1303068
CAS RN: 80883-54-1
M. Wt: 247.25 g/mol
InChI Key: HQMBLJOHUDYJLK-UHFFFAOYSA-N
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Description

7-Dimethylaminocoumarin-4-acetic acid is a derivative of coumarin, which is a class of organic compounds known for their fragrant odor and presence in many natural substances. The dimethylamino group at the 7-position and the acetic acid moiety at the 4-position are modifications that can alter the physical, chemical, and spectroscopic properties of the coumarin core, potentially making it useful for various applications, including as a laser dye .

Synthesis Analysis

The synthesis of derivatives of 7-dimethylaminocoumarin-4-acetic acid can involve multi-step reactions. For instance, the ethyl ester of 5,7-dimethyl coumarin-4-acetic acid, a related compound, has been synthesized from 3,5-Xylenol through a sequence of reactions that include Pechmann cyclisation followed by acid-catalyzed esterification . This suggests that similar synthetic routes could be employed for the synthesis of 7-dimethylaminocoumarin-4-acetic acid, with appropriate modifications to introduce the dimethylamino group.

Molecular Structure Analysis

The molecular structure of coumarin derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of ethyl 5,7-dimethyl coumarin-4-acetate was determined to be in the monoclinic form, with specific cell parameters and stabilized by intermolecular C-H…O bonds . Additionally, computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to optimize and predict the molecular structure and electronic properties of coumarin derivatives, as demonstrated for 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin .

Chemical Reactions Analysis

Coumarin derivatives can undergo various photochemical reactions. For instance, 4-methyl-7-diethylaminocoumarin reacts with different reagents to produce heterocyclization products, with the reaction mechanism involving the formation of an α-amino radical . This indicates that 7-dimethylaminocoumarin-4-acetic acid could also participate in similar photochemical reactions, potentially leading to a variety of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-dimethylaminocoumarin-4-acetic acid derivatives can be influenced by their molecular structure. For example, 7-Dimethylamino-4-hydroxy-3-methylcoumarin has been identified as a tunable laser dye, with its lasing maximum and fluorescence properties being affected by the solvent and pH conditions . This suggests that the dimethylamino group plays a significant role in the photophysical behavior of the molecule, which could be extrapolated to understand the properties of 7-dimethylaminocoumarin-4-acetic acid.

Scientific Research Applications

  • Summary of the Application : 7-Aminocoumarin-4-acetic Acid (ACA), a derivative of 7-amino-4-methylcoumarin (AMC), is used as a fluorescent probe for detecting bacterial dipeptidyl peptidase (DPP) activities in water-in-oil droplets (WODLs) and in bulk . This application is particularly useful in droplet-based microfluidic systems, which are powerful tools for high-throughput biological assays .
  • Methods of Application or Experimental Procedures : The researchers developed a peptidase substrate consisting of a dipeptide and ACA . This substrate was retained in the WODL for more than 7 days, and it was able to detect DPP activity within the droplet . The use of ACA as a fluorescent probe could be applied to various substrates, expanding the range of detectable microbial enzyme activities for droplet-based microfluidic systems .
  • Results or Outcomes : The substrate specificity constants of DPPs for ACA substrates increased up to 4.7-fold compared to AMC substrates . This allowed for high-throughput screening of microorganisms based on DPP activity using the dipeptidyl ACA substrate .

properties

IUPAC Name

2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMBLJOHUDYJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376341
Record name 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Dimethylaminocoumarin-4-acetic acid

CAS RN

80883-54-1
Record name 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
JL Giner, KA Kehbein, JA Cook, MC Smith… - Bioorganic & medicinal …, 2006 - Elsevier
… esterification of 11-deacetylwortmannin, 17-hydroxywortmannin, and demethoxyviridin with the fluorescent carboxylic acids NBD-sarcosine and 7-dimethylaminocoumarin-4-acetic acid …
Number of citations: 18 www.sciencedirect.com
CC Hughes, JB MacMillan, SP Gaudêncio… - Angewandte …, 2009 - Wiley Online Library
… Specifically, a highly fluorescent 7-dimethylaminocoumarin-4-acetic acid derivative was chosen, since it lacked toxicity, offered synthetic flexibility, and served both as a fluorescent label …
Number of citations: 124 onlinelibrary.wiley.com
HY Song, MH Ngai, ZY Song, PA MacAry… - Organic & …, 2009 - pubs.rsc.org
… Our choice of 7-dimethylaminocoumarin-4-acetic acid … To a solution of 7-dimethylaminocoumarin-4-acetic acid 4 (766 mg, 3.1 mmol) and N-Boc-1,8-diamino-3,6-dioxaoctane (843 mg, …
Number of citations: 124 pubs.rsc.org
Y Fan, M Hense, R Ludewig, C Weisgerber… - … of pharmaceutical and …, 2011 - Elsevier
… After washing with DMF and dichloromethane, 7-dimethylaminocoumarin-4-acetic acid [27] was attached using the same chemistry as described for the amino acid. The product was …
Number of citations: 26 www.sciencedirect.com
Y Forster, E Haas - Analytical biochemistry, 1993 - Elsevier
… 7-Dimethylaminocoumarin-4-acetic acid (DA-coum) was used for labeling bovine pancreatic trypsin inhibitor (6). This probe has adequate spectral …
Number of citations: 11 www.sciencedirect.com
KJ Angelides, TJ Nutter - Journal of Biological Chemistry, 1983 - Elsevier
Fluorescent derivatives of scorpion toxin V from Leiurus quinquestriatus quinquestriatus have been prepared so that the topographical, dynamic, and cellular properties of the …
Number of citations: 36 www.sciencedirect.com
P Portonovo, X Ding, MS Leonard, MM Joullié - Tetrahedron, 2000 - Elsevier
… To this end, 7-dimethylaminocoumarin-4-acetic acid (DACA) was chosen as the first fluorophore for the synthesis of a fluorescent didemnin. This coumarin has been widely employed in …
Number of citations: 38 www.sciencedirect.com
JL Meier, AC Mercer, H Rivera… - Journal of the American …, 2006 - ACS Publications
… Microwave-assisted conjugation of 7-dimethylaminocoumarin-4-acetic acid containing amines to pantolactone resulted in the formation of unidentified decomposition products. For …
Number of citations: 134 pubs.acs.org
CFC Lam, MM Cadelis, BR Copp - Tetrahedron, 2017 - Elsevier
… P) 6-aminohexanoate trifluoroacetate salt (10) (8.3 mg, 10.1 μmol) was dissolved in dry acetone along with excess K 2 CO 3 and NHS-activated 7-dimethylaminocoumarin-4-acetic acid…
Number of citations: 12 www.sciencedirect.com
BB Dey - Journal of the Chemical Society, Transactions, 1915 - pubs.rsc.org
THE subject of the present investigation originated in certain observations which were made in connexion with the condensation of a-naphthol with several substituted ketones. It was …
Number of citations: 24 pubs.rsc.org

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